Distinct Primary Molecular Target: 50S Ribosome (EF-G) vs. Elongation Factor Tu (EF-Tu) in GE2270A Class
Thiocillin's mechanism of action is fundamentally different from that of several major thiopeptide subclasses, including GE2270A and thiomuracin. While those analogs bind to elongation factor Tu (EF-Tu) to prevent aminoacyl-tRNA delivery, thiocillin directly targets the 50S ribosomal subunit, disrupting the function of elongation factor G (EF-G) [1]. This is a binary, qualitative difference in the primary molecular target that has profound implications for cross-resistance and spectrum of activity.
| Evidence Dimension | Primary Molecular Target in Bacterial Translation |
|---|---|
| Target Compound Data | 50S Ribosomal Subunit (binds 23S rRNA and protein L11, disrupts EF-G translocation activity) |
| Comparator Or Baseline | GE2270A / Thiomuracin (Elongation Factor Tu) |
| Quantified Difference | Targets the ribosome vs. an elongation factor; binary difference in binding site |
| Conditions | In vitro translation assays; structural and biochemical studies of bacterial ribosomes |
Why This Matters
Selecting thiocillin over an EF-Tu inhibitor like GE2270A is critical for studies requiring specific ribosomal inhibition or for evaluating compounds with a distinct resistance profile.
- [1] Acker, M. G., Bowers, A. A., & Walsh, C. T. (2009). Generation of Thiocillin Variants by Prepeptide Gene Replacement and In Vivo Processing by Bacillus cereus. Journal of the American Chemical Society, 131(48), 17563-17565. View Source
